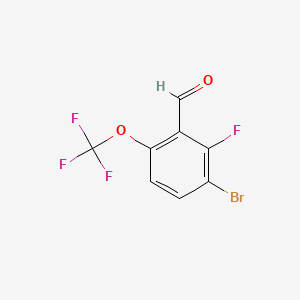

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde

Description

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde (CAS: 1314894-53-5) is a halogenated benzaldehyde derivative with the molecular formula C₈H₃BrF₄O₂ and a molecular weight of 306.99 g/mol . This compound features a benzaldehyde core substituted with bromine (Br) at position 3, fluorine (F) at position 2, and a trifluoromethoxy (-OCF₃) group at position 4. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research, particularly in the design of enzyme inhibitors or bioactive intermediates .

Properties

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVYYBKTBDDPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)C=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the bromination of 2-fluoro-6-(trifluoromethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst or an acid to facilitate the reaction.

Chemical Reactions Analysis

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts or acids to facilitate the reactions. Major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and alcohols .

Scientific Research Applications

3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

(a) 3-Bromo-6-Fluoro-2-Hydroxy-Benzaldehyde (CAS: 199287-82-6)

- Molecular Formula : C₇H₄BrFO₂

- Key Differences : Replaces the trifluoromethoxy group with a hydroxyl (-OH) group at position 5.

- Impact : The hydroxyl group increases polarity but reduces stability under acidic or oxidative conditions compared to the trifluoromethoxy group. This compound is more reactive in nucleophilic aromatic substitution reactions .

(b) 3-(Trifluoromethoxy)Benzaldehyde (CAS: 52771-21-8)

- Molecular Formula : C₈H₅F₃O₂

- Key Differences : Lacks bromine and fluorine substituents, retaining only the trifluoromethoxy group at position 3.

- Impact : Reduced steric hindrance and electron-withdrawing effects compared to the target compound. This derivative is commonly used in cross-coupling reactions for drug discovery .

(c) 4-(Trifluoromethoxy)Benzaldehyde (CAS: 659-28-9)

- Molecular Formula : C₈H₅F₃O₂

- Key Differences : The trifluoromethoxy group is at position 4 instead of 6.

- Impact : Positional isomerism alters electronic distribution, leading to differences in reactivity. The para-substituted derivative exhibits lower steric hindrance, favoring electrophilic substitution at the ortho position .

Physicochemical Properties

Notes:

- The trifluoromethoxy group increases density compared to non-halogenated benzaldehydes.

- Bromine and fluorine substituents elevate molecular weight and reduce volatility .

Research Findings and Industrial Relevance

- Pharmaceutical Utility : Fluorinated benzaldehydes are pivotal in developing kinase inhibitors and antiviral agents. For example, trifluoromethoxy-substituted analogs have shown enhanced binding affinity to target proteins due to their electron-withdrawing effects .

- Agrochemicals : Bromine and fluorine substituents improve pesticidal activity by increasing membrane permeability, as demonstrated in studies of structurally related herbicides .

Biological Activity

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde with potential applications in medicinal chemistry due to its unique electronic properties imparted by the trifluoromethoxy and bromine substituents. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation into its biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₈H₃BrF₄O₂

- CAS Number : 2168738-37-0

- SMILES Notation : C1=CC(=C(C(=C1OC(F)(F)F)C=O)F)Br

The presence of the reactive aldehyde group (-CHO) and the trifluoromethoxy group enhances the compound's electrophilicity, potentially allowing it to participate in various nucleophilic reactions.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, its structural characteristics suggest several potential activities:

- Antimicrobial Activity : The incorporation of fluorine and bromine atoms in organic compounds has been associated with enhanced antimicrobial properties. Studies indicate that halogenated compounds can disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Properties : Similar compounds have shown promise in cancer research, particularly through mechanisms involving apoptosis induction or inhibition of cell proliferation pathways.

- Enzyme Inhibition : The aldehyde group can act as a Michael acceptor, potentially inhibiting enzymes involved in various metabolic pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, the following mechanisms are hypothesized based on structural analogs:

- Enzyme Interaction : The compound may bind to active sites of enzymes, altering their function. For instance, similar aldehydes have been shown to inhibit dehydrogenases.

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethoxy group may facilitate membrane penetration, leading to cytotoxic effects on microbial cells.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 4-Bromo-3-fluoroaniline | Antimicrobial | Contains amino group enhancing reactivity |

| Trifluoromethylbenzaldehyde | Anticancer | Strong electron-withdrawing effects |

| 2-Fluoro-4-bromobenzaldehyde | Enzyme inhibition | Similar halogenation pattern |

Case Studies and Research Findings

While specific studies on this compound are scarce, related research highlights its potential:

- Antimicrobial Studies : Research has shown that compounds with trifluoromethyl groups exhibit significant activity against various bacterial strains due to their ability to penetrate lipid membranes effectively .

- Cancer Research : Investigations into fluorinated benzaldehydes have revealed their capacity to induce apoptosis in cancer cell lines through oxidative stress mechanisms .

- Enzyme Inhibition : Aldehydes similar to this compound have been documented as effective inhibitors of key metabolic enzymes, which could be a pathway for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.